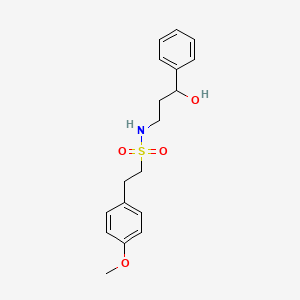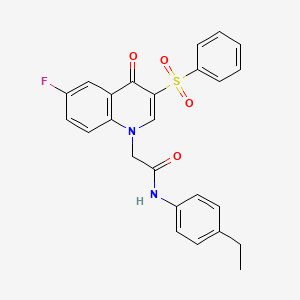![molecular formula C14H15N3O2S2 B2862579 Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351609-94-3](/img/structure/B2862579.png)
Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a research compound. It belongs to the class of compounds known as benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities, including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of steps. In one study, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . In another study, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester .Chemical Reactions Analysis
The chemical reactions involving benzo[c][1,2,5]thiadiazoles are diverse. They have been used in photovoltaics and as fluorescent sensors . They also behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .科学的研究の応用
Molecular Aggregation Studies
Research involving thiadiazole derivatives has focused on understanding their aggregation behavior in organic solvents. For instance, spectroscopic studies on thiadiazole compounds have demonstrated different aggregation effects induced by solvent type and concentration, highlighting their potential in materials science for developing novel optical materials (Matwijczuk et al., 2016).
Anticancer Potential
Another significant application area is the exploration of thiadiazole derivatives as anticancer agents. Studies have shown that certain boron-based benzo[c][1,2,5]thiadiazoles exhibit potential as tumor hypoxia inhibitors, indicating a promising direction for developing new anticancer therapies (Das et al., 2023).
Antimicrobial Chemotypes
Thiadiazole-based compounds have also been identified as new anti-mycobacterial chemotypes, offering a foundation for developing novel anti-tuberculosis drugs. This research underscores the versatility of thiadiazole derivatives in addressing critical infectious diseases (Pancholia et al., 2016).
Antiviral Evaluation
Furthermore, spirothiazolidinone derivatives, including structures related to the queried compound, have shown promising antiviral activities. Notably, some derivatives exhibit strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting their potential use in antiviral drug development (Apaydın et al., 2020).
Material Science and Organic Semiconductors
In the realm of materials science, benzo[d][1,2,3]thiadiazole derivatives have been utilized in the creation of high-performance organic semiconductors for optoelectronic applications. These studies highlight the role of thiadiazole derivatives in advancing semiconductor technology and optoelectronic device performance (Chen et al., 2016).
将来の方向性
The future directions for the research and development of benzo[c][1,2,5]thiadiazoles are promising. They have been extensively researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has not received any in-depth study, indicating a potential area for future research .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13(10-1-2-11-12(9-10)16-21-15-11)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYKUBGOAIBMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)

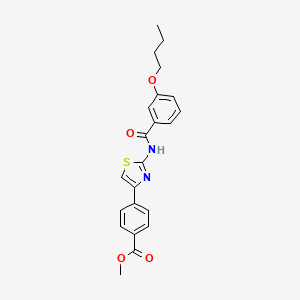
![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
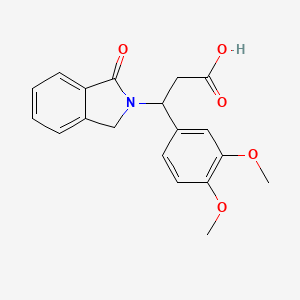
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
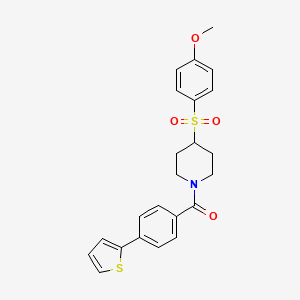
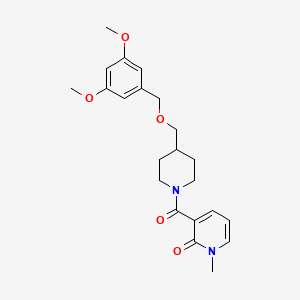


![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
